

### Why did the Tofersen Phase III VALOR trial not meet its primary endpoint?

Author: BenchChem Technical Support Team. Date: December 2025



### Technical Support Center: Tofersen Clinical Trials

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals regarding the **Tofersen** (Qalsody™) clinical trials.

## Frequently Asked Questions (FAQs) Q: Why did the Tofersen Phase III VALOR trial not meet its primary endpoint?

A: The Phase III VALOR trial for **Tofersen** in superoxide dismutase 1 (SOD1) amyotrophic lateral sclerosis (ALS) did not meet its primary endpoint because it failed to show a statistically significant slowing of disease progression as measured by the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) over the 28-week study period.[1][2][3]

In the primary analysis population, defined as participants with a faster-progressing form of SOD1-ALS, the change in the ALSFRS-R total score from baseline to week 28 was not significantly different between the **Tofersen** and placebo groups (p=0.97).[4] The difference in the decline between the two groups was 1.2 points.[4][5]

However, despite missing the primary endpoint, the trial showed positive trends across multiple secondary and exploratory endpoints.[6][7] Notably, **Tofersen** demonstrated robust biological



activity by significantly reducing concentrations of total SOD1 protein in the cerebrospinal fluid (CSF) and neurofilament light chain (NfL) in plasma, a key biomarker of neuronal injury.[5][8][9] [10] Data from the trial's open-label extension (OLE) later suggested that earlier initiation of **Tofersen** led to a slower decline in clinical function, respiratory function, and muscle strength over a longer period.[6][10][11]

# Troubleshooting & Further Analysis Q: The primary clinical endpoint was missed, but the biomarker data was positive. What could explain this discrepancy?

A: This is a critical question in neurodegenerative disease trials. Several factors could contribute to this outcome:

- Time Lag Between Biomarker Change and Clinical Benefit: The 28-week timeframe of the VALOR trial may have been sufficient to observe changes in biomarkers like SOD1 and NfL but too short to detect a significant clinical benefit in functional decline.[3][7]
  Neurodegenerative processes may have a degree of inertia, meaning that even after the underlying pathology is addressed (as suggested by the biomarker data), it takes longer for this to translate into a measurable stabilization of clinical symptoms. Analysis from the openlabel extension study supports this, showing that clinical differences became more apparent with longer-term treatment.[8][9]
- Choice of Primary Endpoint: The ALSFRS-R is a widely used and validated scale, but it may
  not be sensitive enough to capture subtle changes over a 28-week period in this specific
  patient population.
- Disease Progression at Baseline: Participants already had symptomatic disease at enrollment. The existing neuronal damage may have been too advanced for a therapeutic intervention to show a dramatic functional improvement within the trial's duration. This has prompted the ongoing Phase 3 ATLAS trial, which is evaluating **Tofersen** in presymptomatic individuals with a SOD1 mutation to see if earlier intervention can delay symptom onset.[7]

#### **Data Presentation**



**Table 1: Primary Endpoint Results from VALOR Trial** 

(Faster-Progressing Population)

| Endpoint                                                              | Tofersen<br>Group (n=39) | Placebo Group<br>(n=21) | Difference<br>(95% CI) | p-value |
|-----------------------------------------------------------------------|--------------------------|-------------------------|------------------------|---------|
| Change from Baseline in ALSFRS-R Score at Week 28                     | -6.98                    | -8.14                   | 1.2 (-3.2 to 5.5)      | 0.97    |
| Data sourced<br>from the New<br>England Journal<br>of Medicine.[4][5] |                          |                         |                        |         |

Table 2: Key Secondary Biomarker Endpoint Results

from VALOR Trial

| Endpoint                                                             | Population         | Tofersen vs. Placebo<br>Difference |
|----------------------------------------------------------------------|--------------------|------------------------------------|
| Change from Baseline in CSF<br>SOD1 Protein Concentration            | Faster-Progressing | 38% reduction                      |
| Slower-Progressing                                                   | 26% reduction      |                                    |
| Change from Baseline in<br>Plasma Neurofilament Light<br>Chain (NfL) | Faster-Progressing | 67% reduction                      |
| Slower-Progressing                                                   | 48% reduction      |                                    |
| Data sourced from Biogen's press release.[2][12]                     |                    |                                    |

### Table 3: 12-Month Results from Integrated VALOR and Open-Label Extension (OLE) Data (Early vs. Delayed



Start)

| Endpoint                                                            | Measure                           | Difference Favoring Early<br>Start (95% CI) |
|---------------------------------------------------------------------|-----------------------------------|---------------------------------------------|
| Clinical Function                                                   | ALSFRS-R Score                    | 3.5 points (0.4, 6.7)                       |
| Respiratory Function                                                | Slow Vital Capacity (% predicted) | 9.2% (1.7, 16.6)                            |
| Muscle Strength                                                     | Handheld Dynamometry<br>Megascore | 0.28 (0.05, 0.52)                           |
| Biomarker: Target Engagement                                        | CSF SOD1 Protein Reduction        | 33% (early) vs. 21% (delayed)               |
| Biomarker: Neuronal Injury                                          | Plasma NfL Reduction              | 51% (early) vs. 41% (delayed)               |
| Data sourced from Ionis Pharmaceuticals and Neurology Today.[6][10] |                                   |                                             |

### Experimental Protocols Methodology: VALOR Phase III Trial Design

The VALOR study was a Phase 3, randomized, double-blind, placebo-controlled trial conducted over 28 weeks.[5][8]

- Participants: 108 adults with ALS and a confirmed SOD1 mutation were enrolled.[8] The
  participants were stratified into two groups based on prognostic criteria for faster or slower
  disease progression.
- Randomization: Participants were randomized in a 2:1 ratio.[8]
  - **Tofersen** Group (n=72): Received **Tofersen** 100 mg.
  - Placebo Group (n=36): Received a matching placebo.
- Administration: The drug was administered intrathecally (via lumbar puncture).[8][13] The
  dosing schedule consisted of three loading doses approximately two weeks apart, followed
  by five maintenance doses every four weeks.[8]



- Primary Endpoint: The primary efficacy endpoint was the change from baseline to Week 28 in the ALSFRS-R total score in the faster-progressing cohort.[2][8]
- Secondary Endpoints: Key secondary endpoints included the change in total SOD1 protein concentration in CSF, plasma NfL levels, respiratory function (slow vital capacity), and muscle strength.[8]
- Extension Study: Upon completion of the 28-week period, participants had the option to enroll in an open-label extension (OLE) study, where all participants received **Tofersen**.[8]

### **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of Action of Tofersen, an antisense oligonucleotide (ASO).





Continued Start

Click to download full resolution via product page

Caption: Workflow of the VALOR Phase III Trial and its Open-Label Extension.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. ALS Pipeline suffers a Major Hit as Biogen's Tofersen Fails phase iii Trial, Concerns Over Future Treatments [clinicaltrialsarena.com]
- 2. Biogen's tofersen fails to meet primary goal in Phase III ALS trial [clinicaltrialsarena.com]
- 3. pmlive.com [pmlive.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Trial of Antisense Oligonucleotide Tofersen for SOD1 ALS PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ionis partner Biogen announces that results from Phase 3 VALOR study and open-label extension of tofersen showed clinical benefit in SOD1-ALS patients | Ionis Pharmaceuticals,



Inc. [ir.ionis.com]

- 7. alsnewstoday.com [alsnewstoday.com]
- 8. jnnp.bmj.com [jnnp.bmj.com]
- 9. Positive Results from Tofersen VALOR Trial and OLE Integrated Data Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 10. neurologylive.com [neurologylive.com]
- 11. mndassociation.org [mndassociation.org]
- 12. cgtlive.com [cgtlive.com]
- 13. Tofersen StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Why did the Tofersen Phase III VALOR trial not meet its primary endpoint?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588239#why-did-the-tofersen-phase-iii-valor-trial-not-meet-its-primary-endpoint]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com